molecular formula C32H36N2O9 B13447747 Rauvoyunine C

Rauvoyunine C

Cat. No.: B13447747
M. Wt: 592.6 g/mol
InChI Key: RZNFSKHVXGHGNJ-YBXGCWPOSA-N
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Description

Rauvoyunine C is a natural product belonging to the chemical family of plant ketones. It is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rauvoyunine C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the aerial parts of Rauvolfia yunnanensis using organic solvents such as methanol and ethanol . The structure of this compound is elucidated through extensive spectroscopic analysis .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Rauvoyunine C, like other indole alkaloids, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of this compound.

Scientific Research Applications

    Chemistry: Its unique structure makes it a subject of interest for synthetic chemists exploring new reaction pathways and mechanisms.

    Medicine: The compound’s biological activities suggest it could be explored for therapeutic uses, particularly in oncology.

    Industry: While industrial applications are limited due to its natural extraction, Rauvoyunine C’s properties could inspire the development of new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action of Rauvoyunine C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its cytotoxicity against tumor cells suggests it may interfere with cellular processes critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Rauvoyunine C is part of a family of indole alkaloids, which includes compounds like Rauvoyunine A and Rauvoyunine B . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific structural features and the particular biological activities it exhibits.

List of Similar Compounds

Properties

Molecular Formula

C32H36N2O9

Molecular Weight

592.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15R,17S)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25+,26+,30?,31+,32+/m1/s1

InChI Key

RZNFSKHVXGHGNJ-YBXGCWPOSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

Origin of Product

United States

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